molecular formula C17H22N4O2 B6975445 1-[2-[4-(4-methyl-1H-pyrrole-3-carbonyl)piperazin-1-yl]ethyl]pyridin-2-one

1-[2-[4-(4-methyl-1H-pyrrole-3-carbonyl)piperazin-1-yl]ethyl]pyridin-2-one

Cat. No.: B6975445
M. Wt: 314.4 g/mol
InChI Key: QMTUISMVYSKWQK-UHFFFAOYSA-N
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Description

1-[2-[4-(4-methyl-1H-pyrrole-3-carbonyl)piperazin-1-yl]ethyl]pyridin-2-one is a complex organic compound that features a pyrrole ring, a piperazine ring, and a pyridinone moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[2-[4-(4-methyl-1H-pyrrole-3-carbonyl)piperazin-1-yl]ethyl]pyridin-2-one typically involves multiple steps:

    Formation of the Pyrrole Ring: The pyrrole ring can be synthesized using the Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with ammonia or a primary amine under acidic conditions.

    Piperazine Ring Formation: Piperazine can be synthesized through the cyclization of ethylenediamine with dihaloalkanes under basic conditions.

    Coupling Reactions: The pyrrole and piperazine rings are then coupled using a suitable linker, often involving a carbonyl group to form the amide bond.

    Final Assembly: The pyridinone moiety is introduced through a nucleophilic substitution reaction, where the intermediate compound reacts with a pyridinone derivative under controlled conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of automated reactors, continuous flow chemistry, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

1-[2-[4-(4-methyl-1H-pyrrole-3-carbonyl)piperazin-1-yl]ethyl]pyridin-2-one can undergo various chemical reactions, including:

    Oxidation: The pyrrole ring can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: The carbonyl group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperazine and pyridinone moieties.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) in dry ether or sodium borohydride (NaBH4) in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide (NaOH).

Major Products

    Oxidation: Oxidized derivatives of the pyrrole ring.

    Reduction: Alcohol derivatives of the carbonyl group.

    Substitution: Substituted piperazine or pyridinone derivatives.

Scientific Research Applications

1-[2-[4-(4-methyl-1H-pyrrole-3-carbonyl)piperazin-1-yl]ethyl]pyridin-2-one has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential as a ligand in biochemical assays.

    Medicine: Investigated for its therapeutic potential, particularly in the treatment of neurological disorders and cancer.

    Industry: Utilized in the development of new materials with specific chemical properties.

Mechanism of Action

The mechanism of action of 1-[2-[4-(4-methyl-1H-pyrrole-3-carbonyl)piperazin-1-yl]ethyl]pyridin-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a cascade of biochemical events. For example, it could inhibit an enzyme involved in a disease pathway, thereby reducing the progression of the disease.

Comparison with Similar Compounds

Similar Compounds

  • 1-[2-[4-(4-methyl-1H-pyrrole-3-carbonyl)piperazin-1-yl]ethyl]pyridin-4-one
  • 1-[2-[4-(4-methyl-1H-pyrrole-3-carbonyl)piperazin-1-yl]ethyl]pyridin-3-one

Uniqueness

1-[2-[4-(4-methyl-1H-pyrrole-3-carbonyl)piperazin-1-yl]ethyl]pyridin-2-one is unique due to its specific arrangement of functional groups, which may confer distinct biological activities and chemical reactivity compared to its analogs. This uniqueness can be exploited in the design of new drugs with improved efficacy and reduced side effects.

Properties

IUPAC Name

1-[2-[4-(4-methyl-1H-pyrrole-3-carbonyl)piperazin-1-yl]ethyl]pyridin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22N4O2/c1-14-12-18-13-15(14)17(23)21-10-7-19(8-11-21)6-9-20-5-3-2-4-16(20)22/h2-5,12-13,18H,6-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QMTUISMVYSKWQK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CNC=C1C(=O)N2CCN(CC2)CCN3C=CC=CC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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